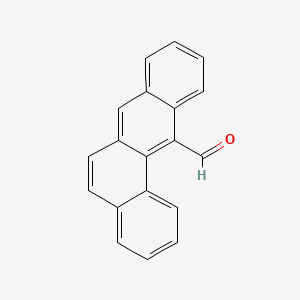
Benz(a)anthracene-12-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-12-carboxaldehyde is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-12-carboxaldehyde typically involves the functionalization of benz(a)anthracene. One common method is the formylation of benz(a)anthracene using Vilsmeier-Haack reaction conditions, where benz(a)anthracene reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur at various positions on the benz(a)anthracene ring system. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Benz(a)anthracene-12-carboxylic acid, benz(a)anthracene-12-quinone.
Reduction: Benz(a)anthracene-12-methanol.
Substitution: Halogenated benz(a)anthracene derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-12-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anti-cancer drugs due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials in electronics and photonics.
Mecanismo De Acción
The mechanism of action of benz(a)anthracene-12-carboxaldehyde involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its metabolites can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, lacking the formyl group at the 12-position.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity.
Benzo(a)pyrene: Another PAH with five fused benzene rings, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene-12-carboxaldehyde is unique due to its specific functional group at the 12-position, which imparts distinct chemical reactivity and biological activity. This functionalization allows for targeted synthetic modifications and the exploration of its potential in various scientific domains.
Propiedades
Número CAS |
3558-03-0 |
|---|---|
Fórmula molecular |
C19H12O |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
benzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |
Clave InChI |
IZGKMPFVTHIGMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)

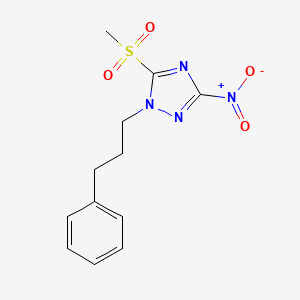
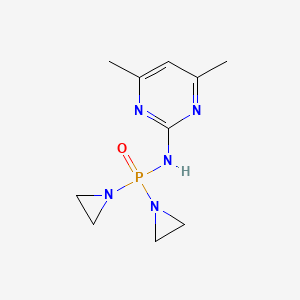
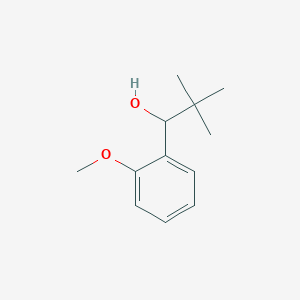
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
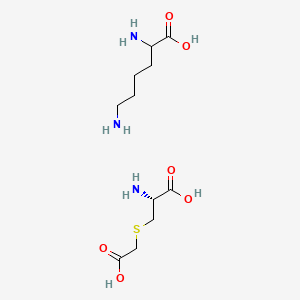
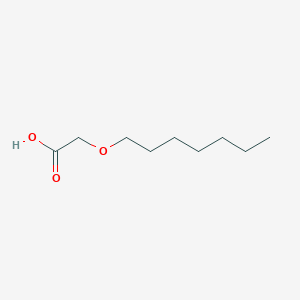
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
